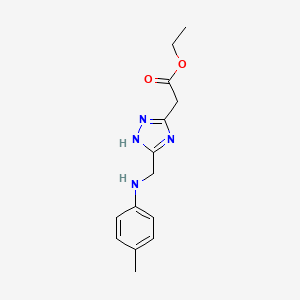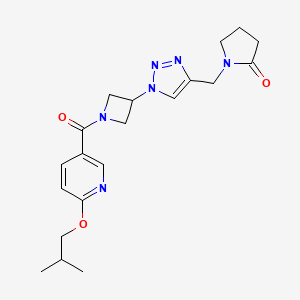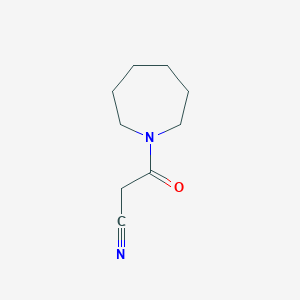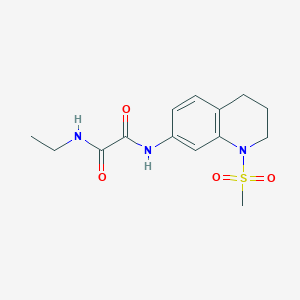
ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an ester functional group, which is a carbonyl adjacent to an ether linkage . It also has a p-tolylamino group attached, which is a benzene ring with a methyl group and an amino group .
Synthesis Analysis
The synthesis of such compounds often involves reactions like Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Proton Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen atoms in the molecule . Density Functional Theory (DFT) calculations can also provide insights into the possible conformations and electronic structure of the molecule .Chemical Reactions Analysis
The Csp3-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate has been investigated using DFT method at the M06-2X/6-31+G(d, p) level . The computational results show that the Csp3-H functionalization has four possible paths to generate intermediate radical . Then addition reaction happens between the radical and O2 molecule .Scientific Research Applications
Antioxidant Properties
The synthesis of compounds related to ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate has been reported to demonstrate significant antioxidant capabilities. For instance, a study detailed the preparation and antioxidant activity of 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, highlighting its superior antioxidant ability compared to butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Crystal Structure and Molecular Analysis
Research involving ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate derivatives often focuses on their crystal structures and molecular properties. A study on the synthesis and crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione ethyl acetate solvate provides insights into the molecular geometry and intermolecular interactions, which are crucial for understanding their potential applications in material science and pharmaceuticals (Xue et al., 2008).
Synthesis and Reactivity
The chemical synthesis and reactivity of related compounds are central to exploring their applications. A notable study involves the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane, showcasing a novel method that could be applicable in designing drugs or materials with specific functionalities (Sun, Huang, & Ding, 2010).
Molecular Docking and DFT Studies
Theoretical studies, including density functional theory (DFT) and molecular docking, offer valuable insights into the electronic structure, reactivity, and potential biological activity of these compounds. A study on the spectral, DFT/B3LYP, and molecular docking analyses of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate highlights its potential as a cancer treatment inhibitor, demonstrating the compound's binding energy and interaction with protein active sites (Sert et al., 2020).
Future Directions
The future research directions could involve further investigation into the synthesis, characterization, and potential applications of this compound. The compound’s potential biological activities could be explored further, and its mechanism of action could be elucidated . Additionally, its physical and chemical properties could be studied in more detail.
Mechanism of Action
Target of Action
It’s known that many compounds containing the indole nucleus show clinical and biological applications and bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
The nmr spectra of similar compounds suggest that they might have specific interactions with vicinal protons, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds in similar compounds, is influenced by a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
ethyl 2-[5-[(4-methylanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-14(19)8-12-16-13(18-17-12)9-15-11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRVQFAMEFSLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-((p-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)






![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)
